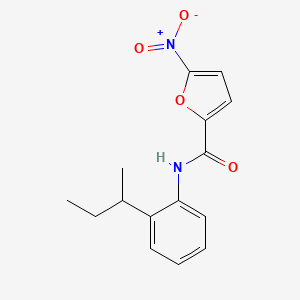

N-(2-sec-butylphenyl)-5-nitro-2-furamide

Description

N-(2-sec-butylphenyl)-5-nitro-2-furamide is a nitrofuran derivative characterized by a 5-nitro-2-furamide core substituted at the amide nitrogen with a 2-sec-butylphenyl group. This compound belongs to a broader class of 5-nitro-2-furamides, which have been studied for diverse biological activities, including anticancer, antimicrobial, and immunomodulatory properties .

Properties

IUPAC Name |

N-(2-butan-2-ylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-10(2)11-6-4-5-7-12(11)16-15(18)13-8-9-14(21-13)17(19)20/h4-10H,3H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYQNDVCRCGIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- KIFC1 Inhibition : N-(3-pyridylmethyl)-5-nitro-2-furamide prevents centrosome clustering in cancer cells by inhibiting KIFC1, a kinesin critical for mitosis . In contrast, N-(2-sec-butylphenyl)-5-nitro-2-furamide’s ortho-substituted phenyl group may alter binding affinity or solubility, though experimental validation is needed.

- Structure-Activity Relationship (SAR) : highlights that active centrosome declustering agents require an extra carbon spacer between the 5-nitro-2-furamide and aromatic rings. Inactive analogs like N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide lack this spacer, emphasizing its necessity .

Antimicrobial Activity

- Broad-Spectrum Derivatives : N-(thiazolyl or pyridazinyl)-5-nitro-2-furamides exhibit potent antifungal and antibacterial effects. For instance, N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide derivatives show efficacy against Mycobacterium tuberculosis and viruses . The 2-sec-butylphenyl substitution in the target compound may similarly enhance lipophilicity and membrane penetration.

Immunomodulatory Effects

- The target compound’s ortho-substitution may sterically hinder interactions with STING, though this remains speculative.

Toxicological and Carcinogenic Profiles

While nitrofuran derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodents , the 5-nitro-2-furamide class shows variable safety profiles:

- Carcinogenicity: FANFT induces bladder cancer via prostaglandin endoperoxide synthetase-mediated metabolism , but structurally distinct 5-nitro-2-furamides (e.g., C-170) lack reported carcinogenicity, suggesting substituent-dependent toxicity .

- Acute Toxicity : Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide caused high mortality in mice due to acute toxicity , whereas C-170 and KIFC1 inhibitors are tolerated in preclinical models .

Unresolved Questions :

- Does the ortho-substitution enhance or reduce target binding compared to para-substituted analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.